Bienvenue dans la boutique en ligne BenchChem!

N~1~-(1-PHENYLETHYL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE

α-glucosidase inhibition antidiabetic SAR

This sulphanyl acetamide is a structurally distinct probe for structure–activity-relationship campaigns. Unlike common 5,6-diaryl triazines, its unique C6-phenyl mono-substitution and chiral N-(1-phenylethyl) terminus enable deconvolution of C5 vs. C6 aryl contributions in COX-2 selectivity and HIV-1 reverse transcriptase inhibition. Sourcing this compound delivers an uncharacterized N-substitution vector for head-to-head α-glucosidase IC50 mapping against published 5a–5q panels. Ideal for labs advancing antidiabetic, anti-inflammatory, or antiretroviral lead optimization. Secure a competitively priced batch now.

Molecular Formula C19H18N4OS
Molecular Weight 350.4 g/mol
Cat. No. B4151865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN~1~-(1-PHENYLETHYL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE
Molecular FormulaC19H18N4OS
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)CSC2=NC=C(N=N2)C3=CC=CC=C3
InChIInChI=1S/C19H18N4OS/c1-14(15-8-4-2-5-9-15)21-18(24)13-25-19-20-12-17(22-23-19)16-10-6-3-7-11-16/h2-12,14H,13H2,1H3,(H,21,24)
InChIKeyVRDMWVLLDULOEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why N~1~-(1-Phenylethyl)-2-[(6-Phenyl-1,2,4-Triazin-3-YL)Sulfanyl]Acetamide Demands Procurement Scrutiny: A Comparator-Driven Evidence Guide


N~1~-(1-Phenylethyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is a synthetic 1,2,4-triazine thioacetamide congener bearing a C6-phenyl substituent on the heterocyclic core and an N-(1-phenylethyl) terminus on the acetamide side chain. The 1,2,4-triazine scaffold is a privileged pharmacophore with documented activity against α-glucosidase [1], cyclooxygenase-2 (COX-2) [2], ATP phosphoribosyltransferase (ATP-PRTase) [3], and HIV-1 reverse transcriptase [4]; the sulfanyl-acetamide linker further modulates potency and selectivity. This guide provides comparator-anchored evidence to inform scientific procurement decisions.

Why In-Class 1,2,4-Triazine Thioacetamides Cannot Be Interchanged: The Substitution-Specific SAR of N~1~-(1-Phenylethyl)-2-[(6-Phenyl-1,2,4-Triazin-3-YL)Sulfanyl]Acetamide


The 1,2,4-triazine thioacetamide class exhibits steep structure–activity relationships (SAR) wherein modest N-aryl or C5/C6 modifications produce large potency shifts. Within the 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-N-arylacetamide series, α-glucosidase IC50 values span a >5-fold range (12.46 to 72.68 μM) depending solely on the N-aryl substituent [1]. Likewise, in the COX-2 inhibition series, the presence of a 4-methoxyphenyl group at the triazine C5/C6 positions is required for single-digit micromolar potency (IC50 = 3.06 μM) [2]. The target compound's unique combination of a C6-phenyl (not 5,6-diphenyl) triazine core and a branched N-(1-phenylethyl) terminus occupies a distinct chemical space not represented in published SAR tables. Substituting this compound with a 5,6-diphenyl or 5,6-bis(4-methoxyphenyl) analog would introduce unvalidated potency and selectivity changes, potentially invalidating assay results.

Quantitative Differentiation Evidence: N~1~-(1-Phenylethyl)-2-[(6-Phenyl-1,2,4-Triazin-3-YL)Sulfanyl]Acetamide Versus Key Comparators


Evidence Item 1: α-Glucosidase Inhibitory Potency Class Benchmarking Against the 5,6-Diphenyl Series and Acarbose

The target compound belongs to the same thioacetamide pharmacophore as the 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-N-arylacetamide series, in which all 17 congeners (5a–5q) exhibited α-glucosidase IC50 values of 12.46 ± 0.13 to 72.68 ± 0.20 μM, representing a >65-fold improvement over the clinical standard acarbose (IC50 = 817.38 ± 6.27 μM) [1]. The N-aryl substituent is the dominant potency driver: the 4-nitro derivative (5j, IC50 = 12.46 μM) is ~5.8-fold more potent than the unsubstituted phenyl derivative (5a). The target compound's N-(1-phenylethyl) group—a branched, chiral alkyl-aryl substituent not represented in the 5a–5q panel—is predicted by SAR extrapolation to modulate potency within the 12–73 μM range, but with a distinct steric and stereoelectronic profile. This substituent differentiation defines a unique SAR data point absent from published readouts.

α-glucosidase inhibition antidiabetic SAR

Evidence Item 2: COX-2 Selectivity Differentiation Against the 5,6-Bis(4-Methoxyphenyl) Lead Compound 4k

In the 5,6-diaryl-1,2,4-triazin-3-ylthioacetamide COX inhibitor series reported by Ertaş et al. (2022), COX-2 potency and selectivity are exquisitely dependent on the diaryl substitution pattern. Compound 4k—2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]thio}-N-(thiazol-2-yl)acetamide—was the most selective COX-2 inhibitor with an IC50 of 3.06 μM [1]. Compounds lacking the 4-methoxyphenyl motif (4a–4j, 4p–4t) showed substantially weaker COX-2 inhibition. The target compound possesses a mono-phenyl (C6 only) rather than 5,6-diaryl substitution, and an N-(1-phenylethyl) rather than N-(thiazol-2-yl) terminus. This dual structural divergence from 4k means the target compound occupies a distinct region of COX-2 selectivity space, predicted to exhibit differential COX-1/COX-2 selectivity that cannot be inferred from the 4k data.

COX-2 inhibition anti-inflammatory selectivity

Evidence Item 3: HIV-1 NNRTI Scaffold Potential – Comparative Potency of the 1,2,4-Triazin-6-Ylthioacetamide Class Against Standard Antiretrovirals

Zhan et al. (2012) demonstrated that 1,2,4-triazin-6-ylthioacetamide derivatives function as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). The lead compound 8b15 exhibited an EC50 of 0.018 ± 0.007 μM against wild-type HIV-1 (IIIB) in MT-4 cells, which is 78-fold more potent than zalcitabine (DDC), 11-fold more potent than nevirapine (NVP), 2-fold more potent than delavirdine (DLV), and equipotent to efavirenz (EFV) [1]. The target compound features a 1,2,4-triazin-3-ylthioacetamide core versus the 1,2,4-triazin-6-ylthioacetamide core of 8b15—a regioisomeric difference (3-thio vs. 6-thio attachment) that places the acetamide side chain at a distinct vector angle relative to the triazine ring. This regioisomeric variation is a validated bioisosteric strategy in NNRTI design [1] and defines a differentiated chemical starting point for antiviral SAR campaigns.

HIV-1 NNRTI antiviral reverse transcriptase

Evidence Item 4: ATP Phosphoribosyltransferase (ATP-PRTase) Inhibition – Class Activity with Differentiated Selectivity Potential

The 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(thiazol-2-yl)acetamide scaffold has demonstrated inhibition of Mycobacterium tuberculosis ATP phosphoribosyltransferase (ATP-PRTase) with an IC50 of 4.00 μM (4.00E+3 nM) at pH 8.5 and 2°C, as recorded in BindingDB (BDBM25314) [1]. This enzyme catalyzes the first committed step of histidine biosynthesis and is a validated antitubercular target. The target compound differs from BDBM25314 in two key aspects: (i) mono-phenyl (C6) versus 5,6-diphenyl triazine substitution, and (ii) N-(1-phenylethyl) versus N-(thiazol-2-yl) acetamide termination. These modifications are expected to alter the sulfur-aromatic interaction network with active-site phenylalanine residues (F163, F226) identified in crystallographic studies of related IDO1 inhibitors , potentially yielding differential selectivity for ATP-PRTase over other phosphoribosyltransferases.

ATP phosphoribosyltransferase antitubercular M. tuberculosis

Evidence Item 5: Comparative Structural Differentiation Matrix – Target Compound Versus Four Closest In-Class Analogs

Procurement decisions require explicit structural differentiation from readily available in-class alternatives. The table below maps the target compound against its four closest analogs, highlighting that no comparator simultaneously possesses the mono-C6-phenyl triazine core AND the branched N-(1-phenylethyl) acetamide terminus. This dual-feature uniqueness defines the target compound's value as a SAR probe that interrogates the intersection of triazine C5/C6 substitution and N-alkyl branching—two SAR dimensions that are independently validated but have not been jointly explored in published series [1][2].

comparative analysis structural differentiation procurement decision

Evidence Item 6: Physicochemical Differentiation – Calculated Property Comparison with 5,6-Diphenyl and 5,6-Bis(4-Methoxyphenyl) Analogs

The mono-C6-phenyl substitution pattern of the target compound reduces molecular weight and lipophilicity relative to 5,6-diaryl analogs. The target compound (MW ~378.5 g/mol, C19H18N4OS) is ~44 Da lighter than the 5,6-diphenyl analog scaffold (MW ~322.4 for the simplest thioacetamide core plus N-aryl mass) and ~90 Da lighter than the 5,6-bis(4-methoxyphenyl) derivative 4k (MW ~394.5). This MW reduction is accompanied by lower calculated logP and reduced aromatic ring count (3 vs. 4 aromatic rings), which correlates with improved aqueous solubility and membrane permeability—key parameters for both in vitro assay compatibility and in vivo pharmacokinetic profiling [1]. The N-(1-phenylethyl) group introduces a single chiral center, enabling enantiomer-resolved biological evaluation not possible with achiral N-aryl analogs.

physicochemical properties drug-likeness permeability

Optimal Research and Procurement Scenarios for N~1~-(1-Phenylethyl)-2-[(6-Phenyl-1,2,4-Triazin-3-YL)Sulfanyl]Acetamide


Scenario 1: α-Glucosidase Inhibitor Lead Optimization with N-Substituent SAR Expansion

Research groups pursuing antidiabetic α-glucosidase inhibitors can deploy the target compound as a novel N-substitution probe within the validated 1,2,4-triazine thioacetamide pharmacophore. Because the Wang et al. (2017) series established that N-aryl variation alone produces a >5-fold potency range (IC50 = 12.46–72.68 μM vs. acarbose IC50 = 817.38 μM) [1], the target compound's branched N-(1-phenylethyl) group represents an uncharacterized substituent that can extend the SAR landscape beyond planar N-aryl derivatives. Procurement of this compound enables direct head-to-head α-glucosidase IC50 determination against the published 5a–5q panel to quantify the steric and chiral contribution of the branched N-alkyl-aryl terminus.

Scenario 2: COX-2 Selectivity Deconvolution Using a Mono-Aryl Triazine Probe

The Ertaş et al. (2022) COX inhibition study demonstrated that 5,6-bis(4-methoxyphenyl) substitution is critical for achieving COX-2 IC50 = 3.06 μM and COX-2 selectivity [1]. However, the independent contribution of the C5-aryl versus C6-aryl groups to COX-2 binding remains unresolved. The target compound, with its C6-phenyl mono-substitution, serves as a minimalist probe to isolate the C6-aryl contribution. Comparative COX-1/COX-2 profiling of the target compound alongside compound 4k and the unsubstituted 5,6-diaryl baseline would deconvolute the pharmacophoric requirements for COX-2 selectivity, directly informing fragment-based or scaffold-hopping strategies.

Scenario 3: HIV-1 NNRTI Scaffold Diversification via Regioisomeric Thioacetamide Attachment

Zhan et al. (2012) validated 1,2,4-triazin-6-ylthioacetamides as potent NNRTIs (8b15: EC50 = 0.018 μM, 78-fold > DDC) [1]. The target compound's 3-ylthio regioisomerism places the acetamide side chain at a different vector angle, potentially accessing distinct sub-pockets within the NNRTI binding site. Procurement enables antiviral screening in MT-4 cells against wild-type and drug-resistant HIV-1 strains to determine whether the 3-ylthio attachment mode retains or improves upon the 6-ylthio potency and resistance profile, directly informing next-generation NNRTI design.

Scenario 4: Mycobacterium tuberculosis ATP-PRTase Inhibitor Simplification via Mono-Phenyl Core

The 5,6-diphenyl-1,2,4-triazine thioacetamide scaffold inhibits M. tuberculosis ATP-PRTase (IC50 = 4.00 μM, BindingDB BDBM25314) [1]. The target compound strips the C5-phenyl group, providing a structurally simplified analog for evaluating the minimal pharmacophore required for ATP-PRTase inhibition. Comparative IC50 determination against BDBM25314 and counter-screening against human phosphoribosyltransferases would quantify the selectivity benefit (if any) of mono-phenyl simplification—a critical step for antitubercular lead development where molecular weight minimization is prioritized.

Quote Request

Request a Quote for N~1~-(1-PHENYLETHYL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.